
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) involves multiple steps, including the acetylation of glycopyranuronate and the subsequent coupling with Methyl Raloxifene . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and coupling reactions .
化学反应分析
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Pharmacological Properties
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is characterized by several pharmacological properties:
- Selective Estrogen Receptor Modulation : It selectively binds to estrogen receptors, mimicking estrogen's beneficial effects on bone while blocking its harmful effects on breast tissue.
- Renoprotective Effects : Research indicates that Raloxifene and its derivatives may have protective effects against kidney-related adverse events in postmenopausal women .
- Cholesterol Management : Studies have shown that Raloxifene can significantly lower levels of total and LDL cholesterol, providing cardiovascular benefits alongside its primary functions .
Breast Cancer Prevention
Methyl Raloxifene has been studied for its potential in preventing breast cancer. The Study of Tamoxifen and Raloxifene (STAR) trial demonstrated that Raloxifene significantly reduces the risk of invasive breast cancer by approximately 76% among postmenopausal women with osteoporosis . This efficacy is particularly notable in estrogen receptor-positive breast cancers.
Osteoporosis Treatment
Raloxifene is approved for the treatment and prevention of osteoporosis. It enhances bone mineral density and reduces the incidence of vertebral fractures in postmenopausal women . The compound's ability to function as an estrogen agonist in bone tissue makes it a valuable alternative to traditional hormone replacement therapies.
Kidney Health
Recent findings suggest that Raloxifene may slow the progression of kidney disease in postmenopausal women by reducing serum creatinine levels and preserving glomerular filtration rate (GFR) . This aspect opens new avenues for research into its use as a therapeutic agent for renal protection.
Case Study 1: Breast Cancer Risk Reduction
In a multicenter trial involving over 7700 postmenopausal women, participants taking Raloxifene showed a significant reduction in invasive breast cancer cases compared to those receiving placebo. The trial reported only 13 cases of breast cancer among participants taking Raloxifene versus 27 in the placebo group, highlighting the compound's potential as a preventive therapy .
Case Study 2: Osteoporotic Fracture Prevention
A longitudinal study examined the effect of Raloxifene on fracture rates among postmenopausal women with osteoporosis. Results indicated a marked decrease in vertebral fractures over three years compared to baseline measurements. This underscores the compound's role not just in managing osteoporosis but also in preventing related complications .
Comparative Data Table
作用机制
The mechanism of action of Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity . This interaction influences various molecular pathways, including those involved in bone density regulation and cancer cell proliferation .
相似化合物的比较
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is unique due to its specific acetylated glycopyranuronate structure. Similar compounds include:
Raloxifene 4’-glucuronide: The parent compound, which lacks the acetyl groups.
Methyl Raloxifene-d4 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate): A deuterated analogue used for isotope labeling studies.
These compounds share similar biological activities but differ in their specific chemical modifications and applications .
生物活性
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is a derivative of raloxifene, a selective estrogen receptor modulator (SERM) known for its applications in osteoporosis and breast cancer prevention. This compound combines the structural features of raloxifene with a glycopyranuronate moiety, potentially enhancing its biological activity and therapeutic profile. This article reviews the biological activity of this compound based on available research, including its pharmacological effects, mechanisms of action, and clinical implications.
Overview of Raloxifene
Raloxifene is primarily recognized for its dual role as an estrogen agonist in bone tissue and antagonist in breast and uterine tissues. It has been shown to increase bone mineral density and reduce the risk of invasive breast cancer in postmenopausal women. The compound's efficacy in reducing breast cancer risk is particularly notable; studies indicate a significant reduction in estrogen receptor-positive invasive breast cancer incidence among women treated with raloxifene compared to placebo .
Raloxifene exerts its effects through selective binding to estrogen receptors (ERs), influencing gene expression related to bone metabolism and cancer cell proliferation. The addition of the 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) group may enhance the pharmacokinetic properties of methyl raloxifene, such as solubility and receptor affinity, leading to improved therapeutic outcomes.
Biological Activity
1. Estrogenic Effects:
Methyl Raloxifene has been studied for its ability to mimic estrogen's beneficial effects on bone while minimizing risks associated with estrogen therapy, such as endometrial hyperplasia or breast cancer. Its selective action may allow for effective osteoporosis treatment without the adverse effects typically linked to traditional hormone replacement therapies.
2. Anticancer Properties:
Clinical trials have demonstrated that raloxifene significantly reduces the risk of invasive breast cancer by approximately 38% compared to tamoxifen over a similar treatment period . The potential enhancement of this effect through methylation and glycopyranuronation warrants further investigation.
3. Renoprotective Effects:
Research indicates that raloxifene may offer renoprotective benefits, particularly in postmenopausal women with kidney disease. A study showed that patients treated with raloxifene had a slower rate of increase in serum creatinine levels and fewer kidney-related adverse events compared to those on placebo . This aspect may be relevant for methyl Raloxifene's biological activity as well.
Comparative Efficacy
To provide a clearer understanding of how Methyl Raloxifene compares with other treatments, the following table summarizes key findings from relevant studies:
Case Studies and Research Findings
Several studies have explored the biological activity of raloxifene derivatives:
- Pharmacokinetics: A study focused on transdermal delivery systems for raloxifene highlighted improvements in drug permeation and deposition compared to conventional oral forms. This suggests that modifications like those seen in methyl Raloxifene could enhance bioavailability and therapeutic efficacy .
- Clinical Trials: The STAR trial demonstrated that raloxifene is effective in reducing breast cancer incidence among high-risk populations. Further research into methyl Raloxifene could reveal whether it offers superior outcomes compared to existing SERMs .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate), and how is its structure confirmed?
- Methodological Answer : The synthesis typically involves sequential acetylation and methylation of the parent glucuronide. For example, analogous glucopyranuronate derivatives (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate) are synthesized via bromination of acetyl-protected intermediates followed by coupling with phenolic groups . Structural confirmation relies on high-resolution NMR (1H/13C) and X-ray crystallography. The 4C1 chair conformation is a key diagnostic feature for β-D-glucopyranuronate derivatives, as observed in similar compounds .
Q. How does Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) function as a glucuronide analog in pharmacological studies?
- Methodological Answer : This compound is a stabilized analog of Raloxifene 4'-glucuronide, designed to resist enzymatic hydrolysis. It is used to study glucuronidation’s role in modulating the pharmacokinetics and tissue specificity of raloxifene, a selective estrogen receptor modulator (SERM). Researchers employ it to isolate phase II metabolic pathways, particularly UDP-glucuronosyltransferase (UGT) activity, using in vitro assays with liver microsomes or recombinant enzymes .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation of the acetyl and glycosidic bonds. Stability data for raloxifene derivatives suggest a shelf life of ≥4 years under these conditions. Handling requires anhydrous solvents (e.g., DMSO) for dissolution to avoid premature hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of this glucuronide analog in vivo?
- Methodological Answer :
- Step 1 : Use radiolabeled (e.g., 14C) or stable isotope-labeled analogs to track distribution and excretion.
- Step 2 : Conduct bile duct-cannulated rodent studies to quantify biliary excretion of intact glucuronide.
- Step 3 : Compare hydrolysis rates in plasma vs. tissue homogenates (e.g., liver, intestine) to identify enzymatic hotspots.
- Step 4 : Validate findings with UGT isoform-specific inhibitors or knockout models to delineate metabolic pathways .
Q. How should contradictory data on glucuronidation efficiency across cell lines be addressed?
- Methodological Answer : Contradictions often arise from variability in UGT expression levels or cofactor availability. To resolve this:
- Approach 1 : Normalize UGT activity to cellular protein content and confirm isoform expression via qRT-PCR or Western blot.
- Approach 2 : Supplement assays with exogenous UDP-glucuronic acid (UGPGA) to eliminate cofactor limitations.
- Approach 3 : Use primary hepatocytes (human/rodent) for physiologically relevant data, as immortalized cell lines may lack full metabolic competence .
Q. What advanced analytical techniques ensure purity and structural integrity of this compound in long-term studies?
- Methodological Answer :
- Technique 1 : LC-MS/MS with MRM (multiple reaction monitoring) to detect trace impurities (<2%) and degradation products (e.g., deacetylated forms).
- Technique 2 : Dynamic nuclear polarization (DNP)-enhanced NMR for high-sensitivity detection of stereochemical integrity.
- Technique 3 : Accelerated stability studies (40°C/75% RH for 6 months) to model long-term storage conditions .
属性
CAS 编号 |
174264-51-8 |
---|---|
分子式 |
C41H43NO13S |
分子量 |
789.8 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-15-10-27(11-16-30)39-33(31-17-12-28(46)22-32(31)56-39)34(47)26-8-13-29(14-9-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36-,37-,38+,41+/m0/s1 |
InChI 键 |
YOEQAMVJFMUTCG-VNHHXXGGSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
同义词 |
4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyllO-acetyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacteate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。